![molecular formula C10H14N2 B2785932 N-[1-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 867008-55-7](/img/structure/B2785932.png)
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
Übersicht
Beschreibung
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine (NPC) is an organic compound that has been widely studied in the scientific community due to its unique properties. It is a cyclic amine with a pyridine ring attached to an ethyl group, and is known to be a highly reactive compound. NPC has various uses in scientific research due to its versatile properties, including its ability to act as a catalyst, its reactivity with other molecules, and its ability to form adducts.
Wissenschaftliche Forschungsanwendungen
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, and has been used to prepare various compounds such as 1,3-dipolar cycloadditions, and Diels-Alder reactions. It has also been used to prepare various polymers and polymeric materials. N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has also been used in the synthesis of various pharmaceuticals, and has been used as a ligand in various coordination complexes.
Wirkmechanismus
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine is known to be a highly reactive compound due to its ability to form adducts with other molecules. It can form adducts with both nucleophiles and electrophiles, and is known to be a very effective catalyst in organic synthesis. It has also been shown to have an effect on the reactivity of other molecules, and can be used to control the reactivity of certain molecules.
Biochemical and Physiological Effects
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has been studied extensively in the scientific community due to its biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain proteins, and has also been shown to have an effect on the expression of certain genes. It has also been shown to have an effect on the activity of certain enzymes, and has been studied for its potential use in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine is a highly reactive compound, and therefore has many advantages and limitations when used in lab experiments. The main advantage is that it is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. It is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. The main limitation is that it is a highly reactive compound, which can make it difficult to control the reaction conditions and can lead to unwanted side reactions.
Zukünftige Richtungen
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has many potential future directions due to its unique properties. It has potential applications in the synthesis of various pharmaceuticals, and could be used as a ligand in coordination complexes. It could also be used in the synthesis of various polymers and polymeric materials, and could be used to control the reactivity of certain molecules. It could also be used to study the biochemical and physiological effects of various compounds, and could be used to study the metabolism of various proteins. Finally, it could be used to study the effects of various drugs on the body, and could be used to study the expression of certain genes.
Eigenschaften
IUPAC Name |
N-(1-pyridin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-9-5-6-9)10-4-2-3-7-11-10/h2-4,7-9,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKDBQRPWTWGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
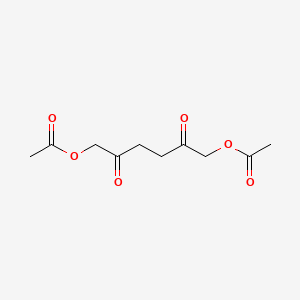
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)
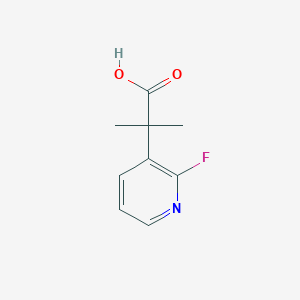
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)picolinamide](/img/structure/B2785855.png)
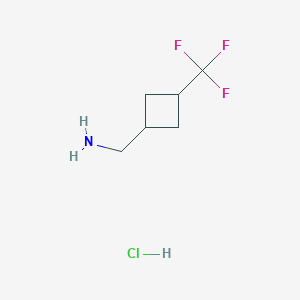

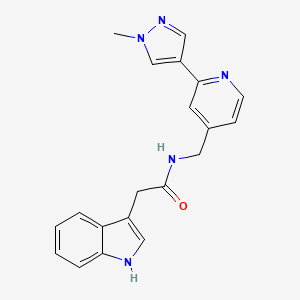
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2785862.png)
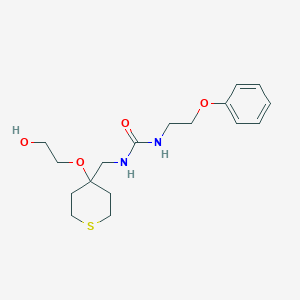
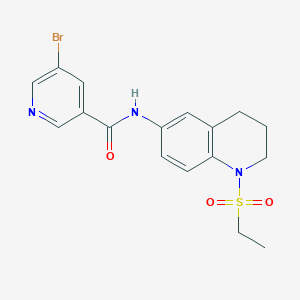

![1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane](/img/structure/B2785870.png)
